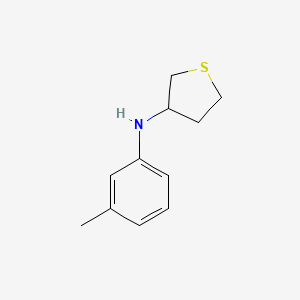

N-(3-methylphenyl)thiolan-3-amine

Description

N-(3-methylphenyl)thiolan-3-amine is a thiolane-derived compound featuring a tetrahydrothiophene (thiolane) ring with an amine group at the 3-position, substituted by a 3-methylphenyl group. While direct data on this compound are absent in the provided evidence, structural analogs such as N-(4-fluoro-3-methylphenyl)thiolan-3-amine (CAS 1342172-51-3, C₁₁H₁₄FNS) and N-[(4-methylphenyl)methyl]thiolan-3-amine (C₁₂H₁₇NS) suggest that the core structure comprises a thiolane ring linked to aromatic substituents via an amine . These compounds are typically intermediates in pharmaceutical synthesis or materials science, though specific applications for this compound remain unexplored in the provided literature.

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

N-(3-methylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H15NS/c1-9-3-2-4-10(7-9)12-11-5-6-13-8-11/h2-4,7,11-12H,5-6,8H2,1H3 |

InChI Key |

MZPWKEFWQBUMKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCSC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-methylphenyl)thiolan-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylphenylamine with thiolane-3-carboxylic acid under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N-(3-methylphenyl)thiolan-3-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of biologically active compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the thiolane ring can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Table 1: Comparison of Thiolan-3-amine Derivatives

*Hypothetical data inferred from analogs.

Key Observations :

- Electron-withdrawing groups (e.g., -F, -CF₃) increase polarity and may reduce basicity of the amine, whereas electron-donating groups (e.g., -CH₃) enhance electron density at the aromatic ring .

- Substituent position : Meta-substituted derivatives (e.g., 3-methylphenyl) exhibit steric and electronic effects distinct from para- or ortho-substituted analogs. For instance, 2-CF₃ substitution () may hinder rotational freedom compared to 4-F substitution .

Spectroscopic Characterization

While specific data for this compound are unavailable, related compounds are characterized using:

- ¹H/¹³C NMR : To confirm substituent integration and regiochemistry (e.g., aromatic proton splitting patterns) .

- Mass Spectrometry (MS) : For molecular ion validation and fragmentation analysis .

- IR Spectroscopy : To identify N-H and C-S stretching vibrations (~3300 cm⁻¹ and ~600 cm⁻¹, respectively) .

Biological Activity

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄N₁S

- Molecular Weight : 194.31 g/mol

- Structural Features :

- Thiolane ring

- Chiral center at the 3-position

- 3-methylphenyl substituent

The presence of the thiolane ring and the amine group indicates potential for interactions with various biomolecules through hydrogen bonding and other non-covalent interactions.

The biological activity of N-(3-methylphenyl)thiolan-3-amine may involve several mechanisms:

- Hydrogen Bonding : The amine group can form hydrogen bonds with biomolecules, influencing their structure and function.

- Redox Reactions : The thiolane ring may undergo oxidation or reduction, affecting cellular redox balance and signaling pathways.

- Enzyme Interaction : Similar compounds have shown the ability to interact with enzymes, potentially modulating their activity.

Biological Activities

While direct studies on this compound are sparse, compounds with similar structures often exhibit a range of biological activities:

- Antimicrobial Activity : Compounds related to thiolane derivatives have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Properties : Some derivatives in related studies have shown cytotoxic effects against cancer cell lines, suggesting potential anticancer activity .

- Inflammatory Response Modulation : Research indicates that structurally similar compounds can inhibit neutrophil activation and modulate inflammatory responses .

Antimicrobial Studies

In studies involving compounds with similar structural features:

- Activity Against Mycobacterium tuberculosis : Certain derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis with MIC values indicating effectiveness at low concentrations .

- Fungal Inhibition : Compounds similar to this compound showed inhibition zones against Candida albicans and Escherichia coli, suggesting potential antifungal properties .

Cytotoxicity Analysis

A comparative analysis of related compounds indicated varying degrees of cytotoxicity:

- Compounds were evaluated against NIH/3T3 cell lines, revealing IC50 values that suggest selective toxicity towards cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(4-bromo-3-methylphenyl)thiolan-3-amine | Thiolane Ring | Antimicrobial, anticancer properties |

| 2-Mercaptobenzothiazole Derivatives | Benzothiazole Derivative | Antimicrobial, antifungal activities |

| Thiazolidine Derivatives | Thiazolidine Ring | Inhibition of inflammatory mediators |

The comparison highlights that while this compound is still under investigation, its structural analogs have established a foundation for exploring its potential biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.